molecular formula C9H6ClN3O4 B1629624 Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate CAS No. 885519-73-3

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate

Cat. No.: B1629624
CAS No.: 885519-73-3
M. Wt: 255.61 g/mol
InChI Key: KSLWKNQEBTTYLN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate typically involves the nitration of a precursor indazole compound followed by esterification. One common method includes the following steps:

    Nitration: The precursor indazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position.

    Chlorination: The nitrated indazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3-position.

    Esterification: The resulting compound is esterified using methanol and a suitable acid catalyst to form the methyl ester at the 4-carboxylate position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 3-chloro-6-amino-1H-indazole-4-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-chloro-6-nitro-1H-indazole-4-carboxylic acid.

Scientific Research Applications

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the role of indazole derivatives in various biochemical pathways.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-nitro-1H-indazole-3-carboxylate
  • 3-chloro-6-nitro-1H-indazole-4-carboxylic acid
  • Methyl 3-chloro-1H-indazole-4-carboxylate

Uniqueness

Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate is unique due to the specific positioning of the nitro and chlorine groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c1-17-9(14)5-2-4(13(15)16)3-6-7(5)8(10)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLWKNQEBTTYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=NNC(=C12)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646318
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-73-3
Record name Methyl 3-chloro-6-nitro-1H-indazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885519-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-6-nitro-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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